N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
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Description
Scientific Research Applications
Antitumor and Antimicrobial Activities
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is part of a broader class of compounds with promising applications in scientific research, particularly in the fields of antitumor and antimicrobial activities. Although direct studies on this specific compound were not found, research on related benzothiazole derivatives provides valuable insights into the potential applications and mechanisms of action that could be applicable to this compound.
Antitumor Properties : Benzothiazole derivatives have been shown to exhibit potent and selective antitumor properties against various cancer cell lines. For instance, 2-(4-Amino-3-methylphenyl)benzothiazole and its metabolites have demonstrated selective growth inhibitory properties against human cancer cell lines, including breast and renal cancer cells. The efficacy of these compounds is attributed to their ability to induce apoptosis, interfere with cell cycle progression, and affect cellular metabolism, highlighting their potential as anticancer agents (Kashiyama et al., 1999).
Antimicrobial Activity : The antimicrobial properties of benzothiazole derivatives have also been explored, with some compounds showing significant activity against various bacterial and fungal strains. For example, a study on 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, which share a structural similarity with the target compound, demonstrated notable antimicrobial activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus. These findings suggest that benzothiazole derivatives could serve as templates for the development of new antimicrobial agents (Salahuddin et al., 2017).
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-2-26-18-12-13-19-20(14-18)28-22(23-19)24-21(25)15-8-10-17(11-9-15)27-16-6-4-3-5-7-16/h3-14H,2H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYHOBQTXPMFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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